![molecular formula C17H19FN4O3S B2524117 4-fluoro-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 872613-89-3](/img/structure/B2524117.png)
4-fluoro-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
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Description
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized using various methods. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . Protodeboronation of pinacol boronic esters has also been reported .Scientific Research Applications
Fluorogenic Tagging in Chromatography
Compounds related to the fluorogenic tagging for carboxylic acids in high-performance liquid chromatography (HPLC) have been developed, such as 4-substituted-7-aminoalkylamino-2,1,3-benzoxadiazoles. These reagents react with carboxylic acids to produce fluorescent adducts, facilitating the detection of fatty acids and drugs with improved sensitivity in HPLC analyses (Toyo’oka et al., 1991).
Neurological Disease Research
Derivatives of piperazinyl ethyl benzamide, like the selective serotonin 1A (5-HT(1A)) molecular imaging probe used in conjunction with positron emission tomography (PET), have been instrumental in quantifying receptor densities in Alzheimer's disease patients, highlighting their utility in neurological research (Kepe et al., 2006).
Drug Metabolism and Pharmacokinetics
Studies on compounds such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide have contributed to understanding the metabolism and disposition of novel therapeutic agents. This research aids in elucidating pathways of drug elimination and metabolite formation, crucial for developing safe and effective medications (Renzulli et al., 2011).
Development of Radiolabeled Compounds
Fluorinated derivatives of benzamide, such as those used for the synthesis of 5-HT1A antagonists, play a critical role in developing radiolabeled compounds for neuroimaging. These derivatives enable the exploration of brain receptor distributions and the potential dynamic changes in serotonin levels, contributing to our understanding of various psychiatric and neurological disorders (Lang et al., 1999).
Antimicrobial and Antioxidant Activities
Compounds incorporating 1,3,4-oxadiazole structures have been synthesized and characterized for their potential antimicrobial and antioxidant activities. These studies provide insights into developing new therapeutic agents against resistant microbial strains and oxidative stress-related diseases (Karanth et al., 2019).
properties
IUPAC Name |
4-fluoro-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3S/c18-13-6-4-12(5-7-13)16(24)19-10-14-20-21-17(25-14)26-11-15(23)22-8-2-1-3-9-22/h4-7H,1-3,8-11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCGTFFUYWJXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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